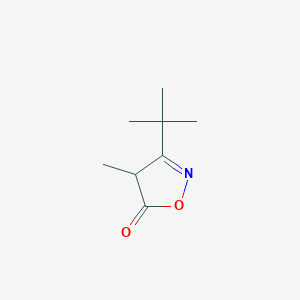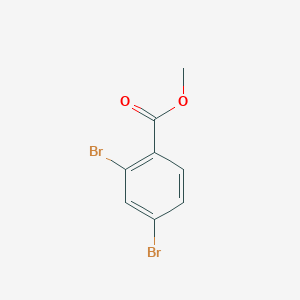
Methyl 2,4-dibromobenzoate
Descripción general
Descripción
Methyl 2,4-dibromobenzoate is a chemical compound that is part of a broader class of compounds known as benzoates. These compounds are characterized by a benzene ring substituted with various functional groups, which in the case of methyl 2,4-dibromobenzoate, include bromine atoms and an ester group. While the provided papers do not directly discuss methyl 2,4-dibromobenzoate, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of structurally related compounds.
Synthesis Analysis
The synthesis of related benzoate derivatives often involves multi-step reactions starting from substituted benzene or toluene derivatives. For instance, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification . Similarly, alkyl 4,5-dibromo-2-methylbenzoate derivatives were synthesized from dibromo-alkoxymethyl-methylbenzene using NBS as a radical initiator . These methods could potentially be adapted for the synthesis of methyl 2,4-dibromobenzoate by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of benzoate derivatives is often elucidated using techniques such as single-crystal X-ray diffraction, as seen in the studies of methyl 4-hydroxybenzoate and methyl 4-isonicotinamidobenzoate monohydrate . These analyses reveal the arrangement of atoms within the molecule and the intermolecular interactions that contribute to the crystal packing. For example, methyl 4-hydroxybenzoate molecules form a 3D framework via extensive hydrogen bonding . Such detailed structural information is crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of benzoate derivatives can be influenced by the substituents on the benzene ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the molecule's ability to participate in various chemical reactions. The papers provided do not detail specific reactions of methyl 2,4-dibromobenzoate, but they do discuss the reactivity of similar compounds. For example, the synthesis of mesomorphic derivatives of methyl 2,4-dihydroxybenzoate involved reactions with different organic acids , indicating that the benzoate ester group is reactive and can be modified.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives can be predicted using computational methods such as Hartree Fock (HF) and Density Functional Theory (DFT) . These methods allow for the calculation of vibrational spectra, hyperpolarizability, and frontier molecular orbitals, which are indicative of the compound's stability, reactivity, and potential applications. For example, the lower band gap value in methyl 4-hydroxybenzoate suggests pharmaceutical activity . Similarly, the first hyperpolarizability reported for 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate indicates the presence of non-linear optical properties .
Aplicaciones Científicas De Investigación
It’s important to note that the use of this compound should be done by trained professionals in a controlled environment, as it may have certain safety considerations .
-
Organic Synthesis : This compound can be used in organic synthesis as a reagent or intermediate. It can participate in various reactions to form new bonds and create other complex organic compounds .
-
Pharmaceuticals : It could potentially be used in the synthesis of pharmaceuticals. Many drugs are made up of complex organic compounds, and “Methyl 2,4-dibromobenzoate” could serve as a starting point for synthesizing these compounds .
-
Material Science : In material science, it could be used in the synthesis of new materials. For example, it could be used to create polymers with specific properties .
-
Chemical Research : This compound could be used in chemical research to study its properties and reactions with other compounds .
-
Educational Purposes : It could be used in educational settings for teaching and demonstrating various chemical reactions .
-
Industrial Applications : In industry, it could be used in the production of various products, such as dyes, resins, plastics, and more .
-
Organic Synthesis : This compound can be used in organic synthesis as a reagent or intermediate. It can participate in various reactions to form new bonds and create other complex organic compounds .
-
Pharmaceuticals : It could potentially be used in the synthesis of pharmaceuticals. Many drugs are made up of complex organic compounds, and “Methyl 2,4-dibromobenzoate” could serve as a starting point for synthesizing these compounds .
-
Material Science : In material science, it could be used in the synthesis of new materials. For example, it could be used to create polymers with specific properties .
-
Chemical Research : This compound could be used in chemical research to study its properties and reactions with other compounds .
-
Educational Purposes : It could be used in educational settings for teaching and demonstrating various chemical reactions .
-
Industrial Applications : In industry, it could be used in the production of various products, such as dyes, resins, plastics, and more .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2,4-dibromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKBVWPHNYFFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626620 | |
| Record name | Methyl 2,4-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dibromobenzoate | |
CAS RN |
54335-33-0 | |
| Record name | Methyl 2,4-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

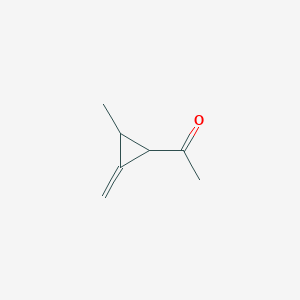
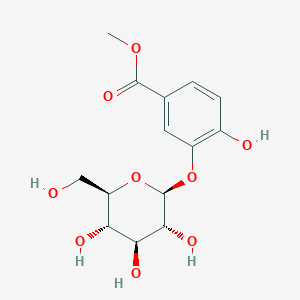

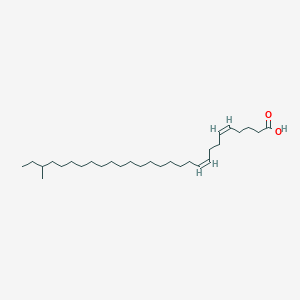
acetate](/img/structure/B138785.png)
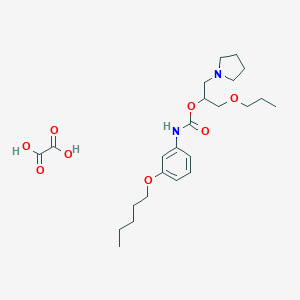
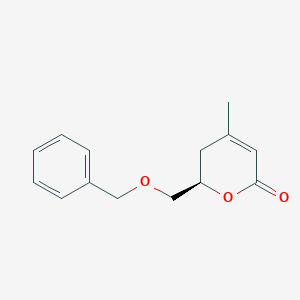
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
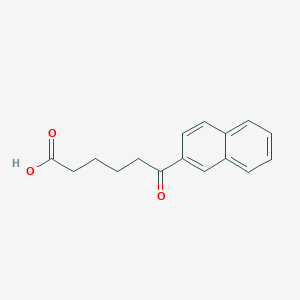
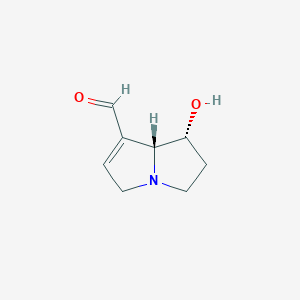

![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)
